molecular formula C9H16N6O4 B1670101 Decarbamoylneosaxitoxin CAS No. 68683-58-9

Decarbamoylneosaxitoxin

Cat. No.: B1670101
CAS No.: 68683-58-9
M. Wt: 272.26 g/mol
InChI Key: KUMXVBFFVVLQFX-PJPYAQQDSA-N
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Description

Decarbamoylneosaxitoxin is a complex organic compound with a unique structure that combines elements of pyrrole and purine. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1H,10H-Pyrrolo(1,2-c)purine-10,10-diol involves multiple steps, typically starting with the construction of the pyrrole and purine rings. The synthetic route may include:

    Cyclization reactions: To form the pyrrole and purine rings.

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Amination: Introduction of amino groups.

    Hydroxy-methylation: Addition of hydroxymethyl groups.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the desired transformations.

Chemical Reactions Analysis

1H,10H-Pyrrolo(1,2-c)purine-10,10-diol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce or modify functional groups.

    Reduction: Using reducing agents such as sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace certain groups with others.

    Hydrolysis: Breaking down the compound into simpler molecules using water and acid or base catalysts.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1H,10H-Pyrrolo(1,2-c)purine-10,10-diol has several scientific research applications:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure and biological activity.

    Biochemistry: Studying its interactions with enzymes and other biomolecules.

    Pharmacology: Investigating its effects on biological systems and potential as a drug candidate.

    Industrial Chemistry: Use in the synthesis of other complex organic molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1H,10H-Pyrrolo(1,2-c)purine-10,10-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1H,10H-Pyrrolo(1,2-c)purine-10,10-diol include other pyrrole-purine derivatives These compounds share structural similarities but may differ in their functional groups or specific substitutions, leading to variations in their biological activity and applications

Properties

IUPAC Name

(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,11,16-19H,1-3H2,(H3,10,12,13)/t4-,5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMXVBFFVVLQFX-PJPYAQQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880100
Record name Decarbamoylneosaxitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68683-58-9
Record name Decarbamoylneosaxitoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68683-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decarbamoylneosaxitoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decarbamoylneosaxitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68683-58-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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